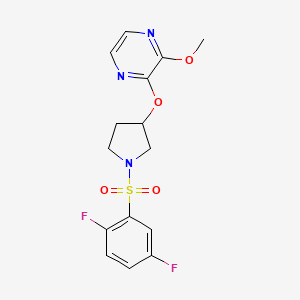
2-((1-((2,5-ジフルオロフェニル)スルホニル)ピロリジン-3-イル)オキシ)-3-メトキシピラジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-((2,5-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrazine ring substituted with a methoxy group and a pyrrolidinyl group linked to a difluorophenylsulfonyl moiety
科学的研究の応用
2-((1-((2,5-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((2,5-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Pyrrolidinyl Intermediate: This step involves the reaction of 2,5-difluorobenzenesulfonyl chloride with pyrrolidine under basic conditions to form the pyrrolidinyl intermediate.
Coupling with Pyrazine Derivative: The pyrrolidinyl intermediate is then coupled with a methoxypyrazine derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-((1-((2,5-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of substituted difluorophenyl derivatives.
作用機序
The mechanism of action of 2-((1-((2,5-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-((1-((2,4-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine
- 2-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine
- 2-((1-((2,5-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-ethoxypyrazine
Uniqueness
The uniqueness of 2-((1-((2,5-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the difluorophenylsulfonyl group and the methoxypyrazine moiety provides a distinct set of properties that can be leveraged in various applications.
生物活性
2-((1-((2,5-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine is a complex organic compound that has gained attention in medicinal chemistry and biological research. This compound features a unique structural arrangement that includes a pyrrolidine ring, a difluorophenylsulfonyl group, and a methoxypyrazine moiety. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
This structure contributes to its reactivity and interaction with biological targets, which is essential for its pharmacological effects.
The biological activity of 2-((1-((2,5-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The difluorophenylsulfonyl group and the methoxypyrazine moiety are believed to play significant roles in modulating these interactions, potentially leading to various biochemical responses.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that 2-((1-((2,5-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine may possess antimicrobial activity against specific bacterial strains.
- Anticancer Effects : The compound has been investigated for its potential to inhibit cancer cell proliferation in vitro. Studies have shown that it may induce apoptosis in various cancer cell lines through pathways involving oxidative stress and mitochondrial dysfunction.
- Enzyme Inhibition : The compound has been reported to inhibit certain enzymes involved in metabolic pathways, which could have implications for drug design targeting metabolic diseases.
Case Studies and Research Findings
- Anticancer Activity : A study conducted on human breast cancer cells demonstrated that treatment with 2-((1-((2,5-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine resulted in a significant reduction in cell viability. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
- Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus showed that this compound exhibited bactericidal activity at concentrations lower than those required for conventional antibiotics. This suggests potential as a lead compound for developing new antimicrobial agents .
- Enzyme Interaction Studies : Research indicated that 2-((1-((2,5-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine could effectively inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial in folate metabolism. This inhibition was characterized by a dose-dependent response .
Data Table: Biological Activity Summary
特性
IUPAC Name |
2-[1-(2,5-difluorophenyl)sulfonylpyrrolidin-3-yl]oxy-3-methoxypyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N3O4S/c1-23-14-15(19-6-5-18-14)24-11-4-7-20(9-11)25(21,22)13-8-10(16)2-3-12(13)17/h2-3,5-6,8,11H,4,7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWGRBAYIMZLIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)S(=O)(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














